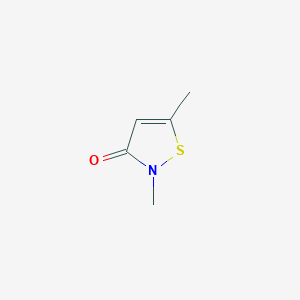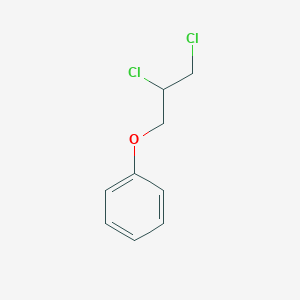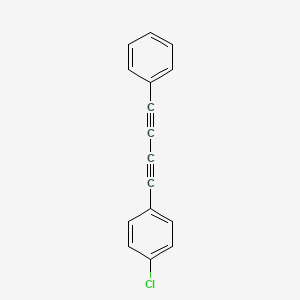
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a phenylbuta-1,3-diyn-1-yl group
Preparation Methods
The synthesis of 1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene typically involves the coupling of acetylene derivatives. One common method is the oxidative acetylene coupling, which uses orthogonal alkyne protection groups to facilitate the sequential closure of macrocyclic subunits . This method ensures the formation of the desired diacetylene bridge, which is significantly longer than the terphenyl backbone, forcing the bridge to bend around the central pylon .
Chemical Reactions Analysis
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a nucleophile on the aromatic ring, particularly in the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the chlorine atom and the phenylbuta-1,3-diyn-1-yl group influences the reactivity and the pathways involved in these reactions .
Comparison with Similar Compounds
1-Chloro-4-(4-phenylbuta-1,3-diyn-1-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar diacetylene bridge but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-4-(4-phenylbuta-1,3-dien-1-yl)benzene: This compound has a similar structure but with a dienyl group instead of a diynyl group, leading to different chemical properties and reactivity.
Properties
CAS No. |
51624-43-2 |
|---|---|
Molecular Formula |
C16H9Cl |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbuta-1,3-diynyl)benzene |
InChI |
InChI=1S/C16H9Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H |
InChI Key |
ZZMVTEJGTRRGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


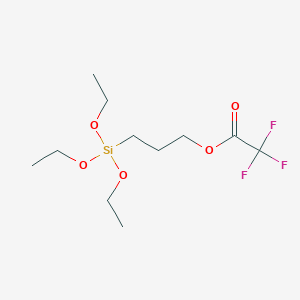
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
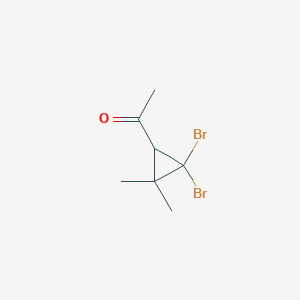
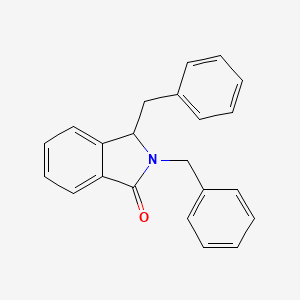
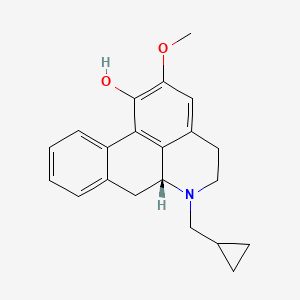
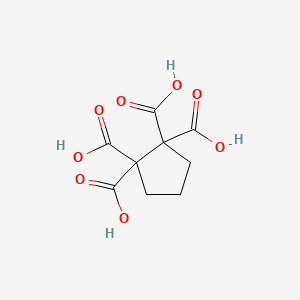
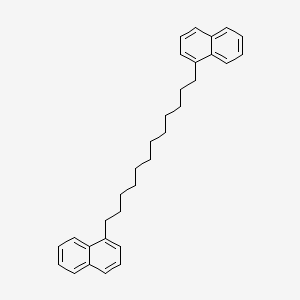
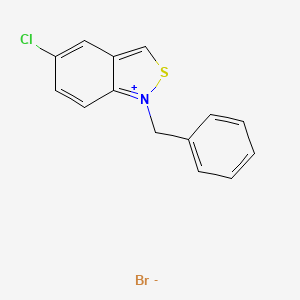
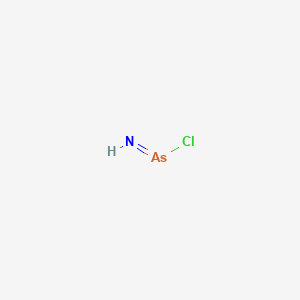

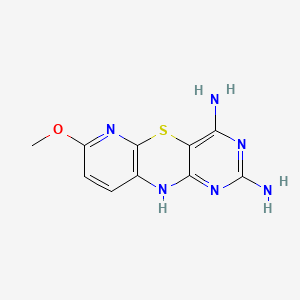
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
